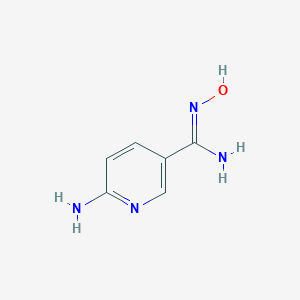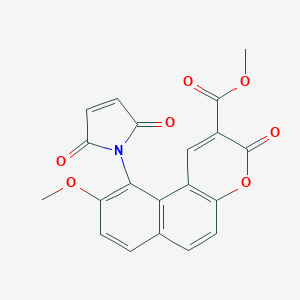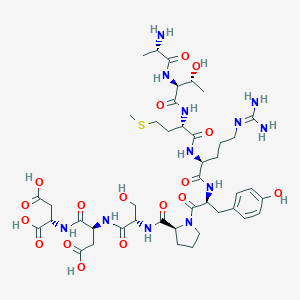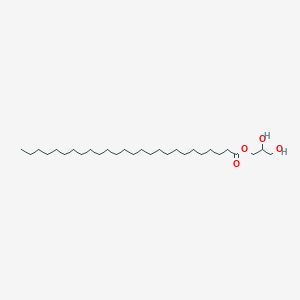
Glyceryl hexacosanoate
Vue d'ensemble
Description
Glyceryl hexacosanoate is a compound with the molecular formula C29H58O4 and a molecular weight of 470.8 . It is a natural compound found in several plants . It is used for research purposes and in the synthesis of precursor compounds .
Synthesis Analysis
The synthesis of glycerol-based compounds like Glyceryl hexacosanoate has been studied extensively. The state of the art on the glycerol carbonate (GC) synthesis has been updated since the last published reviews in 2012, 2013, and 2016 . Three types of reactions continue to be studied: glycerolysis of urea, transcarbonation of DMC, DEC, or cyclic carbonates with glycerol, and reaction using CO2 .
Molecular Structure Analysis
Glycerol, the base molecule for Glyceryl hexacosanoate, is a natural C3 molecule with three alcohol functions, two primary and one secondary . In nature, this triol is abundant in the form of triglycerides (vegetable oil) and is also present in the phospholipid skeleton (cell wall) .
Chemical Reactions Analysis
Glycerol can be converted into ethers, acetals/ketals, esters, and carbonate that find applications as fuel additives, special solvents, and antioxidants . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .
Physical And Chemical Properties Analysis
The physical description and solubility of this compound are not available . It should be stored in a sealed, cool, and dry condition .
Applications De Recherche Scientifique
Medicinal Applications
Scientific Field
Pharmacology
Application Summary
Glyceryl hexacosanoate has been identified in the roots extract of Senna siamea , which is traditionally used for its medicinal properties . The compound was part of a study exploring antibacterial and antioxidant activities.
Methods of Application
The compound was isolated using silica gel column chromatography from a dichloromethane: methanol roots extract. Antibacterial activities were tested using paper disc diffusion, and antioxidant activities were assessed with DPPH radical scavenging assays .
Results Summary
The extract showed significant inhibition zones against E. coli and S. aureus, suggesting potential antibacterial efficiency. It also exhibited substantial IC50 values, indicating significant antioxidant potential compared to ascorbic acid .
Pharmaceutical Excipient
Scientific Field
Pharmaceutical Sciences
Application Summary
Glyceryl hexacosanoate is used in drug formulations as a solid lipid, contributing to drug targeting and controlled drug delivery systems .
Methods of Application
It is utilized as a release rate modifier, solubilizer, stabilizer, and permeation enhancer to improve the biopharmaceutical performance of drugs .
Results Summary
The use of glyceryl hexacosanoate in lipid-based formulations has shown to enhance the solubility and bioavailability of drugs, thereby improving therapeutic efficacy .
Cosmetic Industry
Scientific Field
Cosmetic Chemistry
Application Summary
In cosmetics, glyceryl hexacosanoate is used as a skin-conditioning agent and viscosity-decreasing agent .
Methods of Application
It is incorporated into cosmetic formulations to improve skin hydration and texture, acting as a humectant to retain moisture .
Results Summary
The inclusion of glyceryl hexacosanoate in cosmetic products has been associated with improved skin barrier function and reduced appearance of fine lines and wrinkles .
Food Industry
Scientific Field
Food Science
Application Summary
Glyceryl hexacosanoate finds applications in food and beverage formulations, where it helps prevent sugar crystallization and adds smoothness and sweetness .
Methods of Application
It is used as a humectant, solvent, and preservative in various food products, enhancing flavor absorption and distribution .
Results Summary
The addition of glyceryl hexacosanoate in food products has been shown to improve taste consistency and prolong shelf life .
Biotechnology
Scientific Field
Biotechnological Engineering
Application Summary
Glyceryl hexacosanoate is explored for its role in the production of plant beneficial microorganisms, serving as a substrate in fermentation processes .
Methods of Application
It is used in both submerged and solid-state fermentation with free and immobilized microbial cells for the production of biofertilizers and biocontrol products .
Results Summary
Research indicates that glyceryl hexacosanoate can enhance cell density and viability of microorganisms, contributing to sustainable agriculture practices .
Materials Science
Scientific Field
Materials Engineering
Application Summary
Glyceryl hexacosanoate is involved in the synthesis of glycerol-based solvents, which are used as reaction mediums and dispersive mediums for various applications .
Methods of Application
It is used in the creation of solvents that have unique physico-chemical properties, suitable for diverse industrial applications .
Results Summary
The development of glycerol-based solvents, including those with glyceryl hexacosanoate, has led to advancements in green chemistry and sustainable material processing .
These applications highlight the versatility of glyceryl hexacosanoate across various scientific fields, demonstrating its importance in research and industry. The compound’s multifunctional nature allows it to contribute significantly to advancements in medicine, pharmaceuticals, cosmetics, food science, biotechnology, and materials engineering.
Antimicrobial Agent in Traditional Medicine
Scientific Field
Traditional Medicine and Pharmacognosy
Application Summary
Glyceryl hexacosanoate is part of the phytochemical composition of Senna siamea roots, which are used in traditional medicine for their antimicrobial properties .
Methods of Application
The compound is extracted using silica gel column chromatography from a dichloromethane: methanol roots extract. The antimicrobial activity is assessed through paper disc diffusion and DPPH radical scavenging assays .
Results Summary
The study showed that the extract containing Glyceryl hexacosanoate exhibited significant inhibition zones against E. coli and S. aureus, indicating its potential as an antibacterial agent. It also demonstrated considerable antioxidant potential, with substantial IC50 values .
Research and Synthetic Precursor
Scientific Field
Chemical Research and Synthesis
Application Summary
Glyceryl hexacosanoate serves as a reference standard in pharmacological research, and as a precursor compound in synthetic chemistry .
Methods of Application
It is used in the synthesis of complex molecules and as a standard for chemical analysis. The compound is stored under specific conditions to maintain its stability and purity .
Results Summary
As a research chemical, Glyceryl hexacosanoate aids in the development of new pharmacological agents and contributes to the advancement of synthetic methodologies .
Solvent in Green Chemistry
Scientific Field
Green Chemistry and Environmental Science
Application Summary
Glyceryl hexacosanoate derivatives are used in the synthesis of glycerol-based solvents, which are environmentally friendly alternatives to traditional solvents .
Methods of Application
These solvents are synthesized to possess unique physico-chemical properties, making them suitable for a wide range of applications, including as reaction mediums .
Results Summary
The use of glycerol-based solvents, including those derived from Glyceryl hexacosanoate, promotes sustainable practices in chemistry and reduces the environmental impact of industrial processes .
These additional applications further illustrate the diverse roles that Glyceryl hexacosanoate plays in various scientific domains, from traditional medicine to green chemistry, highlighting its significance in both research and practical applications.
Nanotechnology in Drug Delivery
Scientific Field
Nanotechnology and Drug Delivery
Application Summary
Glyceryl hexacosanoate is being investigated for its potential use in nanotechnology, particularly in the development of liposomal nano-encapsulation techniques .
Methods of Application
Liposomal nano-encapsulation involves the entrapment of active compounds within lipid bilayers, forming nanoscale vesicles. Glyceryl hexacosanoate can be used to form the lipid bilayer, providing stability and controlled release properties .
Results Summary
The application of glyceryl hexacosanoate in liposomal nano-encapsulation has shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents, improving the efficacy of drug formulations .
Enzymatic Synthesis of Glycosyl Compounds
Scientific Field
Biochemistry and Enzymology
Application Summary
The enzymatic synthesis of glycosyl compounds, which are significant in the medical, cosmetics, and food industries, can involve glyceryl hexacosanoate as a substrate or intermediate .
Methods of Application
Enzymatic synthesis uses specific enzymes as catalysts to convert substrates like glyceryl hexacosanoate into glycosylated products, improving their stability and biological activity .
Results Summary
This method has been shown to be effective in producing glycosyl compounds with enhanced properties, such as increased bioavailability and targeting effects, which are beneficial for various industrial applications .
Gastrointestinal Permeation Enhancement
Scientific Field
Pharmaceutical Sciences and Gastroenterology
Application Summary
Glyceryl hexacosanoate is being studied for its ability to enhance gastrointestinal permeation of drugs, particularly in suppository form .
Methods of Application
The compound is tested for its efficacy in improving drug absorption in the rectum by screening carboxyl group derivatives, with a focus on beta-lactam antibiotics .
Results Summary
Research indicates that glyceryl hexacosanoate may improve the absorption of certain drugs in the gastrointestinal tract, potentially leading to more effective treatments .
Orientations Futures
Glycerol, the base molecule for Glyceryl hexacosanoate, is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . The synthesis of acrolein by dehydration is one of the most studied reactions . The future of glycerol conversion lies in the development of new catalytic processes . Electrochemical processes via electrooxidation and reduction of crude glycerol appear as promising routes for glycerol upgrading to be examined in the future .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHAMGOPUEFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299457 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl hexacosanoate | |
CAS RN |
127098-14-0 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



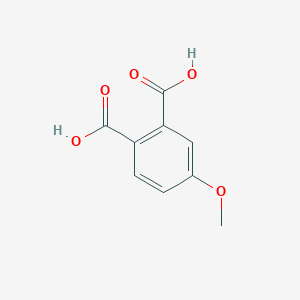
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

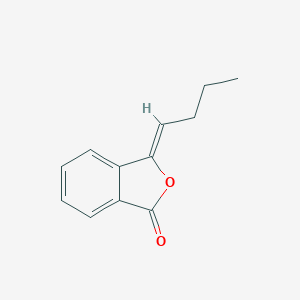
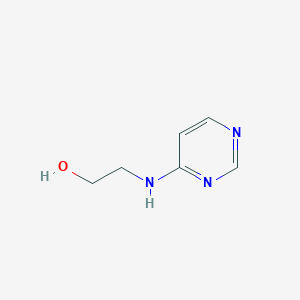
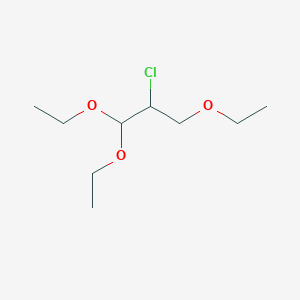
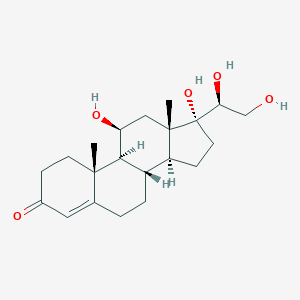
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
